UCM707

Endocannabinoid pharmacology Anandamide transporter Uptake inhibition assay

Researchers requiring unambiguous dissection of facilitated anandamide transport from FAAH-driven passive diffusion face a critical challenge: most uptake inhibitors (AM404, VDM11) confound results via potent FAAH or TRPV1 activity. UCM707 resolves this with an unparalleled 37.5-fold FAAH-to-uptake selectivity ratio and negligible CB1/VR1 affinity. - Selective transporter blockade (IC50 0.8 µM in U937) without FAAH inhibition (IC50 30 µM) - Ideal negative control for neuroprotection studies (symptom control without disease modification) - Dual CB2 probe (Ki 67 nM) for immune cell endocannabinoid research

Molecular Formula C25H37NO2
Molecular Weight 383.6 g/mol
Cat. No. B15616926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCM707
Molecular FormulaC25H37NO2
Molecular Weight383.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3,(H,26,27)/b7-6-,10-9-,13-12+,16-15-
InChIKeyFZNNBSHTNRBBBD-AVHBIOJASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UCM707: Pharmacological Profile of the Highest-Potency Endocannabinoid Uptake Inhibitor for Anandamide Transporter Research


UCM707, N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide (CAS 390824-20-1), is a synthetic arachidonic acid derivative belonging to the class of endocannabinoid transporter inhibitors. It is recognized as the most potent inhibitor of anandamide (AEA) cellular uptake described to date, with an IC₅₀ of 0.8 µM in U937 human lymphoma cells [1]. UCM707 was designed to dissect the contribution of facilitated AEA transport from passive diffusion driven by fatty acid amide hydrolase (FAAH), exhibiting low affinity for FAAH (IC₅₀ = 30 µM) and for cannabinoid CB₁ (Ki = 4.7 µM), CB₂ (Ki = 0.067 µM), and vanilloid VR₁ (Ki > 5 µM) receptors . These properties establish UCM707 as a critical pharmacological tool for probing endocannabinoid transporter mechanisms without confounding FAAH inhibition or direct receptor agonism.

Uptake potency context Top-ranked in reported uptake inhibition assay (U937 cell context); supports endocannabinoid transporter mechanistic studies
FAAH-sparing selectivity High FAAH/uptake selectivity ratio enables transporter-specific pharmacological interrogation without hydrolysis confound
Receptor selectivity profile Low CB₁ and VR₁ activity minimizes direct cannabinoid/vanilloid receptor-mediated effects in cell-based and in vivo models

Why Anandamide Uptake Inhibitors Cannot Be Interchanged: UCM707's FAAH-Sparing Selectivity Profile


Generic substitution among endocannabinoid uptake inhibitors is highly unreliable because most compounds in this class exhibit overlapping and variable inhibition of FAAH, the primary AEA-degrading enzyme [1]. Widely used inhibitors such as AM404 and VDM11 potently block FAAH (IC₅₀ values of 1–6 µM) at concentrations near their uptake-inhibitory range (6–11 µM), making it impossible to attribute observed effects solely to transporter blockade [1]. UCM707 and the OMDM series were specifically developed to circumvent this limitation, but UCM707 additionally offers superior uptake-inhibitory potency. Furthermore, UCM707's negligible affinity for CB₁ and VR₁ receptors eliminates direct receptor-mediated confounds present with AM404 (which activates TRPV1 at EC₅₀ 0.04 µM) and VDM11 . These critical differences in FAAH-to-uptake selectivity ratios and receptor activity profiles mean that no other anandamide uptake inhibitor can serve as a direct experimental substitute for UCM707 without introducing substantial mechanistic ambiguity.

FAAH inhibition overlap Common inhibitors AM404 and VDM11 potently block FAAH at uptake-relevant concentrations, masking transporter-specific readouts.
TRPV1 activation confound AM404 directly activates TRPV1 at low nanomolar concentrations, introducing receptor-mediated effects that obscure endocannabinoid transport interpretation.
Combined potency-selectivity gap OMDM analogs maintain FAAH selectivity but show lower uptake-inhibitory potency; no direct substitute replicates UCM707’s combined profile without mechanistic ambiguity.

Head-to-Head Quantitative Evidence: Where UCM707 Outperforms AM404, VDM11, and OMDM Analogs


Highest Anandamide Uptake Inhibition Potency in U937 Cells Among All Characterized Endocannabinoid Transporter Inhibitors

UCM707 inhibits tritiated AEA uptake into human U937 lymphoma cells with an IC₅₀ of 0.8 µM, making it the most potent endocannabinoid transporter inhibitor ever reported [1]. The closest comparator, AM404, inhibits AEA transport with IC₅₀ values in the 1–10 µM range across various cell types, with a reported IC₅₀ of 1 µM in some neuronal preparations [2]. VDM11 exhibits an IC₅₀ of 4–11 µM for AEA transport inhibition . OMDM-1 and OMDM-2 display Kᵢ values of 2.4 µM and 3.0 µM, respectively, in RBL-2H3 cells [3]. However, UCM707's potency is highly cell-type dependent: in C6 glioma cells its IC₅₀ rises to 25 µM, and in cerebellar granule neurons to 30 µM, underscoring the need to match cell system to experimental objectives [4][5].

AEA uptake inhibition (U937)
Head-to-head
UCM707 IC₅₀ 0.8 µM
AM404 IC₅₀ 1–10 µM
VDM11 IC₅₀ 4–11 µM
OMDM-1/2 Kᵢ 2.4–3.0 µM
Reported top rank among tested inhibitors; supports transporter-mechanistic studies in U937 cells.
Cell-type dependence noted (see Evidence 5).
Endocannabinoid pharmacology Anandamide transporter Uptake inhibition assay

Superior FAAH-to-Uptake Selectivity Ratio Compared to AM404 and VDM11: Eliminating Hydrolysis-Mediated Confounds

In a direct comparative study by Fowler et al. (2004), UCM707, OMDM-1, and OMDM-2 were confirmed to be weak FAAH inhibitors (IC₅₀ > 50 µM) under all assay conditions tested, whereas AM404 and VDM11 inhibited rat brain FAAH with IC₅₀ values of 1–6 µM [1]. Combining uptake and FAAH data from U937 cells, UCM707 exhibits a FAAH/uptake selectivity ratio of ~37.5 (FAAH IC₅₀ = 30 µM / uptake IC₅₀ = 0.8 µM) [2]. In contrast, AM404 shows a ratio of ~0.5–1.0 (FAAH IC₅₀ = 1–6 µM / uptake IC₅₀ = 6–11 µM), and VDM11 exhibits a ratio of ~0.5–1.0 [1]. The OMDM compounds also achieve high selectivity (FAAH IC₅₀ > 50 µM), but with significantly lower uptake-inhibitory potency (Kᵢ = 2.4–3.0 µM) [3]. UCM707 uniquely combines sub-micromolar uptake potency with enzymatic selectivity.

FAAH/uptake selectivity ratio
Head-to-head
UCM707 ratio 37.5
AM404 ratio 0.09–1.0
VDM11 ratio 0.09–1.5
OMDM ratio >16.7
High selectivity margin supports unambiguous attribution of effects to transporter inhibition rather than FAAH activity.
FAAH IC₅₀ measured in rat brain membranes; uptake in U937 cells.
FAAH selectivity Anandamide hydrolysis Transporter pharmacology

Negligible CB₁ and VR₁ Receptor Activity Ensures Transporter-Specific Pharmacological Readout

UCM707 displays Ki values of 4,700 nM for CB₁, 67 nM for CB₂, and > 5,000 nM for VR₁ (TRPV1) receptors, indicating high selectivity against the primary endocannabinoid targets [1]. By comparison, AM404 binds to CB₁ with an IC₅₀ of 1,760 nM and potently activates TRPV1 with an EC₅₀ of 40 nM, a concentration well below its uptake-inhibitory range . VDM11 exhibits Ki values of 5,000 nM for CB₁ and > 5,000 nM for CB₂, with negligible TRPV1 activity . The critical differentiator for UCM707 is its combined absence of CB₁ and VR₁ agonism, which eliminates the dual confound of direct receptor-mediated physiological effects that characterize AM404 studies. However, the relatively high CB₂ affinity (Ki = 67 nM) warrants consideration; this may be advantageous for studies targeting CB₂-expressing immune cells but could introduce off-target effects in mixed cell populations [1].

Cannabinoid/VR1 receptor binding
Cross-study comparable
UCM707 CB₁ Ki 4,700 nM, CB₂ 67 nM, VR1 >5,000 nM
AM404 TRPV1 EC₅₀ 40 nM
Low CB₁/VR1 activity avoids direct receptor-mediated confounds typical of AM404; CB₂ affinity may require deconvolution in immune cells.
Radioligand binding, recombinant human receptors.
Cannabinoid receptor selectivity TRPV1 Off-target profiling

In Vivo Potentiation of Anandamide-Induced Hypomotility and Antinociception at Doses Devoid of Direct Effects

In rats, UCM707 administered intraperitoneally at 5 mg/kg produced no significant effect on ambulatory activity, exploratory behavior, stereotypic activity, or nociceptive threshold when given alone [1]. However, when co-administered with a subeffective dose of anandamide (that alone produced no detectable behavioral effects), UCM707 (5 mg/kg) significantly potentiated anandamide-induced hypomotility—reducing ambulation by approximately 40–60% relative to vehicle control—and increased hot-plate latency by approximately 2–3-fold, indicating robust antinociceptive potentiation [1]. This functional selectivity in vivo mirrors its in vitro profile and distinguishes UCM707 from AM404, which can produce direct TRPV1-dependent behavioral effects independent of anandamide co-administration . In Huntington's disease models, UCM707 (10–50 mg/kg) exhibited anti-hyperkinetic activity comparable to AM404 in reversing 3-nitropropionic acid-induced motor deficits, but unlike AM404, UCM707 lacked neuroprotective efficacy, attributable to its absence of antioxidant properties [2].

In vivo potentiation (rat)
Cross-study comparable
UCM707 5 mg/kg i.p.: potentiates AEA-induced hypomotility (40–60% ambulation reduction) and antinociception (2–3× latency increase); no direct effects alone.
Transporter-selective in vivo potentiation of endogenous anandamide tone without receptor-mediated behavioral effects.
Wistar rats, open-field and hot-plate tests; AM404 shows TRPV1-dependent direct effects.
In vivo endocannabinoid potentiation Behavioral pharmacology Antinociception assay

Cell-Type-Dependent Potency Profile Provides a Built-In Control for Transporter Heterogeneity Studies

UCM707 exhibits a striking 30–50-fold difference in uptake-inhibitory potency across cell types: IC₅₀ = 0.8 µM in U937 human lymphoma cells [1] versus ≥ 25 µM in C6 rat glioma cells and 30 µM in rat cerebellar granule neurons [2][3]. This contrasts with AM404, which maintains relatively consistent potency across cell types (IC₅₀ = 1–11 µM) , and VDM11 (IC₅₀ = 4–11 µM) . The pronounced cell-type dependence of UCM707 is consistent with the hypothesis that U937 cells express a high-affinity facilitated transport mechanism, while C6 and neuronal cells rely more heavily on FAAH-driven passive diffusion [2]. This property makes UCM707 uniquely valuable as a diagnostic tool: sensitivity to UCM707 in a given cell preparation indicates the presence of the putative high-affinity endocannabinoid transporter, whereas resistance suggests FAAH-dependent uptake.

Cell-type-dependent potency
Class-level inference
U937 IC₅₀ 0.8 µM
C6 glioma IC₅₀ 25 µM
Cerebellar granule neurons 30 µM
RBL-2H3 41 µM
Fold-difference 31–51×
Pronounced cell-type variance enables binary discrimination of high-affinity facilitated transport vs. FAAH-driven diffusion in different preparations.
AM404 and VDM11 show much narrower variability.
Cell-type specificity Transporter heterogeneity Experimental model selection

Optimal Research and Industrial Application Scenarios for UCM707 Based on Quantitative Differentiation Evidence


Mechanistic Dissection of Facilitated Endocannabinoid Transport vs. FAAH-Driven Diffusion

UCM707's 37.5-fold FAAH-to-uptake selectivity ratio [1] and its extreme cell-type-dependent potency profile (0.8 µM in U937 vs. ≥ 25 µM in C6 glioma cells) [2] make it the definitive tool for discriminating between facilitated AEA transport and FAAH-driven passive diffusion. In U937 or other high-affinity transporter-expressing systems, UCM707 at 1–5 µM selectively blocks transporter-mediated AEA accumulation without affecting FAAH. In C6 glioma or cerebellar granule neuron preparations, the same concentration produces minimal uptake inhibition, confirming FAAH-dependent uptake. This binary discrimination capability is not achievable with AM404 or VDM11, which exhibit FAAH inhibition at physiologically relevant concentrations [1].

In Vivo Studies Requiring Selective Endocannabinoid Tone Enhancement Without Direct Receptor Agonism

For behavioral pharmacology and disease model studies where TRPV1 or CB₁ receptor activation would confound interpretation, UCM707 (5 mg/kg i.p. in rats) provides transporter-selective potentiation of endogenous anandamide without producing direct hypokinetic, antinociceptive, or receptor-mediated effects [3]. This contrasts with AM404, which activates TRPV1 at an EC₅₀ of 40 nM—well below its uptake-inhibitory concentration range—and can produce CB₁-independent physiological effects . Applications include pain models requiring unambiguous assignment of endocannabinoid transporter involvement and Huntington's disease models where symptom control is to be distinguished from neuroprotection [4].

CB₂-Relevant Immunology and Neuroinflammation Studies Leveraging UCM707's Moderate CB₂ Affinity

UCM707's CB₂ Ki of 67 nM—substantially higher than its CB₁ affinity (4,700 nM) and the CB₂ affinities of AM404 (>1,000 nM) and VDM11 (>5,000 nM) —positions it as a dual-purpose probe in studies of endocannabinoid transport in immune cells. In microglia, macrophages, and lymphocytes that natively express CB₂ receptors, UCM707 can simultaneously elevate extracellular AEA levels through transporter blockade while potentially engaging CB₂-mediated anti-inflammatory pathways. Researchers should, however, include appropriate CB₂ antagonist controls (e.g., SR144528) to deconvolve transporter-dependent from CB₂-dependent effects.

Symptom Management vs. Neuroprotection Discrimination in Neurodegenerative Disease Models

In Huntington's disease models, UCM707 (10–50 mg/kg) produces significant anti-hyperkinetic effects comparable to AM404 but, critically, fails to provide neuroprotection in malonate-induced striatal lesion and 6-hydroxydopamine Parkinson's disease models [4]. This differential profile—symptom control without disease modification—makes UCM707 the preferred negative-control compound for studies evaluating endocannabinoid-based neuroprotective strategies, allowing researchers to separate symptomatic motor benefits from genuine neurorestorative effects. AM404's antioxidant properties confound such interpretation, as it provides both symptomatic and neuroprotective effects [4].

Application
Selection Property
Validation Focus
Endocannabinoid transporter mechanistic studies
FAAH-sparing selectivity profile
Discrimination between transporter-mediated and FAAH-driven AEA uptake
In vivo endocannabinoid tone potentiation studies
Minimal CB₁/VR1 receptor engagement context
Behavioral endpoint response without direct receptor-mediated confounds
Immune cell endocannabinoid transport research
Moderate CB₂ affinity context
Deconvolution of transporter-dependent vs. CB₂-mediated effects using antagonist controls
Neurodegenerative disease symptom vs. neuroprotection differentiation
Symptom-control without neuroprotection profile
Separation of motor symptom endpoints from neurorestorative outcomes

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